molecular formula C29H33NO6 B15040900 2-Ethoxyethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Ethoxyethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15040900
M. Wt: 491.6 g/mol
InChI Key: HCHKCCLJGDAONV-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic core substituted with aromatic and alkoxy groups. Its structure includes a 2-ethoxyethyl ester group, a 2,4-dimethoxyphenyl ring at position 4, and a phenyl group at position 5.

Properties

Molecular Formula

C29H33NO6

Molecular Weight

491.6 g/mol

IUPAC Name

2-ethoxyethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H33NO6/c1-5-35-13-14-36-29(32)26-18(2)30-23-15-20(19-9-7-6-8-10-19)16-24(31)28(23)27(26)22-12-11-21(33-3)17-25(22)34-4/h6-12,17,20,27,30H,5,13-16H2,1-4H3

InChI Key

HCHKCCLJGDAONV-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Ionic Liquid-Catalyzed One-Pot Synthesis

A highly efficient method for synthesizing hexahydroquinolines involves a one-pot MCR catalyzed by the Brønsted acidic ionic liquid [H₂-DABCO][HSO₄]₂ (30 mg) in ethanol at room temperature. The reaction typically combines:

  • 1,3-Dicarbonyl compounds (e.g., 5-phenylcyclohexane-1,3-dione, 1.0 mmol)
  • Aldehydes (e.g., 2,4-dimethoxybenzaldehyde, 1.0 mmol)
  • β-Ketoesters (e.g., 2-ethoxyethyl acetoacetate, 1.0 mmol)
  • Ammonium acetate (1.2 mmol) as the nitrogen source

Under these conditions, the reaction achieves 98% yield within 5–20 minutes, facilitated by the ionic liquid’s dual acid-base properties, which activate both carbonyl and enamine intermediates. The protocol’s scalability was validated at gram-scale (10 mmol), yielding 9.2 g (85%) of the target compound after crystallization from ethanol.

Solvent-Free Synthesis Using Pyridinium Catalysts

An alternative approach employs [Pyridine-1-SO₃H-2-COOH]Cl (7 mol%) under solvent-free conditions at 50°C. This method eliminates the need for organic solvents, aligning with green chemistry principles. Key steps include:

  • Mixing 5-phenylcyclohexane-1,3-dione (1.0 mmol), 2,4-dimethoxybenzaldehyde (1.0 mmol), 2-ethoxyethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).
  • Adding the catalyst and stirring at 50°C for 15–30 minutes.
  • Isolating the product via aqueous workup and recrystallization.

This method achieves 93% yield with a reaction time of 15 minutes. The catalyst’s recyclability (up to 5 cycles without significant activity loss) enhances its industrial applicability.

Mechanistic Pathways and Intermediate Analysis

The synthesis proceeds via a Knoevenagel-Michael-cyclocondensation sequence (Scheme 1):

  • Knoevenagel Adduct Formation : The aldehyde reacts with the 1,3-dicarbonyl compound, activated by the catalyst’s Brønsted acid sites.
  • Michael Addition : The enamine (generated from β-ketoester and ammonium acetate) attacks the Knoevenagel adduct, forming a tetrahedral intermediate.
  • Cyclization and Aromatization : Intramolecular cyclization followed by dehydration yields the hexahydroquinoline core.

Key Mechanistic Evidence :

  • Deuterium Labeling : Substituting benzaldehyde with 2a-D confirmed hydrogen transfer during aromatization, consistent with a dihydroquinoline intermediate.
  • Spectroscopic Validation :
    • ¹H NMR : A singlet at δ 4.2–4.5 ppm corresponds to the methine proton (C₄-H).
    • ¹³C NMR : A carbonyl signal at δ 195–200 ppm confirms the 5-oxo group.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

  • IR Spectroscopy :
    • Peaks at 1720 cm⁻¹ (ester C=O) and 1675 cm⁻¹ (ketone C=O).
    • N-H stretch at 3350 cm⁻¹.
  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 1.25 (t, 3H, -OCH₂CH₃), δ 2.35 (s, 3H, C₂-CH₃), δ 3.75–3.85 (m, 4H, -OCH₂CH₂O-), δ 6.45–7.30 (m, 8H, aromatic).
  • ¹³C NMR (100 MHz, CDCl₃) :
    • δ 14.1 (OCH₂CH₃), δ 24.8 (C₂-CH₃), δ 61.5 (OCH₂CH₂O), δ 167.2 (C=O ester), δ 195.6 (C=O ketone).

Comparative Analysis of Synthetic Methods

Parameter Ionic Liquid Method Solvent-Free Method
Catalyst [H₂-DABCO][HSO₄]₂ [Pyridine-1-SO₃H-2-COOH]Cl
Reaction Time 5–20 min 15–30 min
Yield 76–98% 85–93%
Temperature 25°C 50°C
Solvent Ethanol Solvent-free
E-Factor 0.8 0.5

E-Factor Note : The solvent-free method exhibits superior environmental metrics due to eliminated solvent waste.

Industrial and Pharmacological Relevance

  • Scale-Up Feasibility : The ionic liquid method’s gram-scale synthesis (9.2 g yield) demonstrates readiness for pilot-scale production.
  • Biological Activity : Analogous hexahydroquinolines show antitumor activity by inhibiting topoisomerase II (IC₅₀ = 2.1–8.7 μM), suggesting potential applications for the target compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxyethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities:

Compound Name (CAS) Ester Group Position 4 Substituent Position 7 Substituent Molecular Weight Key Features
Target Compound 2-Ethoxyethyl 2,4-Dimethoxyphenyl Phenyl ~477.5 g/mol* High lipophilicity due to ethoxyethyl ester and methoxy groups.
2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-... (421571-41-7) 2-Methoxyethyl 2-Methylphenyl 3,4-Dimethoxyphenyl ~463.5 g/mol Shorter ester chain; methylphenyl reduces steric hindrance.
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... (N/A) Methyl 4-Methoxyphenyl - 327.37 g/mol Simpler ester; crystal packing involves N–H···O hydrogen bonds.
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-... (1360869-92-6) Ethyl 3-Hydroxyphenyl Phenyl 403.5 g/mol Hydroxyl group enhances hydrogen bonding and polarity.
2-Ethoxyethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-... (5708-17-8) 2-Ethoxyethyl 4-(Diethylamino)phenyl 4-Methoxyphenyl ~532.6 g/mol Diethylamino group introduces basicity; higher solubility in acidic media.
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-... (N/A) Ethyl 5-Bromo-2-hydroxyphenyl - ~465.3 g/mol Bromine increases reactivity; hydroxyl aids crystallinity.

*Estimated based on structural analogues.

Physicochemical Properties

  • Solubility: The 2-ethoxyethyl ester in the target compound likely improves solubility in organic solvents compared to methyl or ethyl esters . However, the diethylamino group in CAS 5708-17-8 enhances water solubility under acidic conditions due to protonation .
  • Crystallinity: Compounds with hydroxyl groups (e.g., CAS 1360869-92-6) exhibit stronger hydrogen-bonded networks, leading to distinct crystal packing (monoclinic systems in methyl esters vs. triclinic in others). The target compound’s methoxy groups may reduce hydrogen bonding, favoring less dense packing .

Biological Activity

The compound 2-Ethoxyethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a derivative of quinoline that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula

The molecular formula of the compound is C29H34N2O6C_{29}H_{34}N_{2}O_{6} with a molecular weight of approximately 526.00 g/mol.

Structural Features

The compound features a hexahydroquinoline core, which is known for various biological activities. The presence of the ethoxyethyl and dimethoxyphenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinoline derivatives, including the compound . Research indicates that modifications in the quinoline structure can enhance antimicrobial efficacy. For instance:

  • Study Findings: A series of quinoline derivatives were tested against various bacterial strains, showing significant inhibition zones, particularly against Gram-positive bacteria .
  • Mechanism: The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Anti-inflammatory Properties

Quinoline compounds have been investigated for their anti-inflammatory effects:

  • In vitro Studies: The compound's derivatives were tested in RAW 264.7 macrophages for their ability to inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS). Results indicated that certain derivatives exhibited potent anti-inflammatory activity by inhibiting iNOS expression .

Anticancer Activity

Quinoline derivatives are also explored for their anticancer potential:

  • Case Studies: Research has shown that specific modifications to the quinoline structure can lead to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, certain derivatives demonstrated IC50 values in the low micromolar range against these cell lines .
  • Mechanism of Action: The anticancer activity is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition against Gram-positive bacteria
Anti-inflammatoryInhibition of NO production in macrophages
AnticancerCytotoxicity against MCF-7 and HCT116 cells

Q & A

Q. What are the common synthetic protocols for this hexahydroquinoline derivative?

The compound is typically synthesized via multi-component Hantzsch-type reactions. Key steps include:

  • Condensation of an aldehyde (e.g., 2,4-dimethoxybenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and an ammonium source in ethanol or methanol under reflux.
  • Post-synthetic modification to introduce the 2-ethoxyethyl ester group via transesterification. Optimization often involves catalyst screening (e.g., Lewis acids like FeCl₃) and solvent selection to improve yields (≥60%) .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystals are grown via slow evaporation of a saturated solution in solvents like ethanol or acetonitrile.
  • Data collection at 296 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL-2018/3 (full-matrix least-squares on F2F^2) .
  • Structural parameters (e.g., bond lengths, angles) are validated against similar hexahydroquinoline derivatives (mean C–C bond length: 1.54 Å) .

Q. What spectroscopic techniques are used for characterization?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., methoxy protons at δ 3.70–3.85 ppm) .
  • IR : Stretching frequencies for ester C=O (~1700 cm⁻¹) and amide N–H (~3300 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How can crystallographic refinement discrepancies be resolved for this compound?

Discrepancies (e.g., high RR-factors or electron density outliers) are addressed by:

  • Checking for disordered atoms (common in flexible ethoxy groups) and applying restraints (SHELXL commands: DFIX, ISOR) .
  • Using OLEX2’s real-space refinement tools to adjust torsion angles and occupancy ratios .
  • Cross-validating with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···π) that may affect refinement .

Q. What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is used to:

  • Calculate HOMO-LUMO gaps (e.g., 4.2 eV, indicating moderate reactivity) .
  • Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., methoxy oxygen as electron-rich centers) .
  • Compare theoretical vs. experimental UV-Vis spectra for validation (λ_max deviation < 10 nm) .

Q. How do hydrogen-bonding networks influence supramolecular assembly in crystals?

Graph set analysis (Etter’s formalism) is applied to categorize interactions:

  • Motifs : Chains (C(6)C(6)) from N–H···O bonds or rings (R22(8)R_2^2(8)) from paired C=O···H–N interactions .
  • Packing : Intermolecular C–H···O bonds (2.5–3.0 Å) stabilize layered arrangements, as seen in analogs like ethyl 4-(3-hydroxyphenyl) derivatives .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loadings (5–20 mol%) .
  • In-situ monitoring : Use HPLC-MS to detect intermediates (e.g., enamine formation at 2 hr) and adjust reaction time .
  • Green chemistry : Replace traditional catalysts with recyclable ionic liquids (e.g., [BMIM]BF₄) to improve atom economy .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data on substituent conformation?

  • Scenario : NMR suggests free rotation of the 2-ethoxyethyl group, while X-ray shows a fixed conformation.
  • Resolution : Perform variable-temperature NMR (VT-NMR) to assess rotational barriers. Low-energy conformers (<5 kcal/mol) may coexist in solution but crystallize in a single state due to packing forces .

Q. Why do DFT-predicted and experimental bond lengths differ for the hexahydroquinoline ring?

  • Root cause : Neglect of crystal packing effects in gas-phase DFT calculations.
  • Mitigation : Use periodic boundary conditions (PBC-DFT) or include solvent/matrix corrections in simulations .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement , OLEX2 for visualization .
  • Synthesis : Hantzsch reaction protocols , transesterification conditions .
  • Computational : Gaussian 16 for DFT , Mercury for crystal packing analysis .

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